molecular formula C20H32O6 B1231678 18-Hydroxyprostaglandin E2 CAS No. 67355-95-7

18-Hydroxyprostaglandin E2

Katalognummer: B1231678
CAS-Nummer: 67355-95-7
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: MUKULGJLXZDDSP-TWXROKSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18-Hydroxyprostaglandin E2 is a prostaglandin compound identified in human seminal fluid, where it is biosynthesized from Prostaglandin E2 (PGE2) . This hydroxylated metabolite is formed through the catalytic activity of cytochrome P-450 enzymes in the seminal vesicles, a process that in primates shows a high, but not absolute, specificity for the penultimate carbon of prostaglandin precursors . The structural similarity to other hydroxyprostaglandins, such as 19-hydroxyPGE2, suggests potential for unique biological interactions, though its specific mechanism of action and full research value are still being elucidated . The study of this compound is relevant for researchers investigating the complex biochemistry of prostaglandins in reproductive biology and exploring the role of cytochrome P-450 mediated pathways in lipid mediator metabolism . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

67355-95-7

Molekularformel

C20H32O6

Molekulargewicht

368.5 g/mol

IUPAC-Name

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-14(21)9-10-15(22)11-12-17-16(18(23)13-19(17)24)7-5-3-4-6-8-20(25)26/h3,5,11-12,14-17,19,21-22,24H,2,4,6-10,13H2,1H3,(H,25,26)/b5-3-,12-11+/t14?,15-,16+,17+,19+/m0/s1

InChI-Schlüssel

MUKULGJLXZDDSP-TWXROKSDSA-N

SMILES

CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O

Isomerische SMILES

CCC(CC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O

Kanonische SMILES

CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O

Synonyme

18-hydroxy-PGE2
18-hydroxyprostaglandin E2

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Metabolism and Deactivation Pathways

Once formed, 18-hydroxyprostaglandin E2 can undergo further metabolic transformations or degradation. Key reactions include:

  • Reduction to Inactive Forms : It can be reduced to 15-keto-18-hydroxyprostaglandin E2 , which is an inactive metabolite.

  • Further Hydroxylation : The compound may also be hydroxylated at different positions, leading to various derivatives with distinct biological activities.

Biological Activity and Signaling Mechanisms

18-Hydroxyprostaglandin E2 exerts its biological effects primarily through interaction with specific receptors on target cells, similar to other prostaglandins. It binds to G protein-coupled receptors (EP receptors), initiating intracellular signaling cascades that influence cellular responses related to inflammation and tissue repair.

Enzymatic Regulation

Research indicates that the expression of 15-hydroxyprostaglandin dehydrogenase is regulated by various factors, including inflammatory mediators. For instance:

  • Increased levels of prostaglandin E2 can lead to down-regulation of its own inactivating enzyme, suggesting a feedback mechanism that modulates its levels during inflammatory responses .

Role in Disease Contexts

Studies have highlighted the role of 18-hydroxyprostaglandin E2 in cancer progression and inflammation:

  • In colorectal cancer, elevated levels of prostaglandins are associated with poor prognosis, with dysregulation of enzymes like 15-hydroxyprostaglandin dehydrogenase contributing to increased levels of active prostaglandins .

  • The modulation of this enzyme's activity presents a potential therapeutic target for managing conditions characterized by excessive inflammation or tumor progression .

Stability and Reactivity

The stability and reactivity of 18-hydroxyprostaglandin E2 are influenced by environmental factors such as pH and temperature. Research indicates that these factors can affect its biological activity and interactions with receptors, thus impacting its physiological roles.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Related Prostaglandins

Comparison with Prostaglandin E₂ (PGE₂)

  • Structural Differences :

    Property PGE₂ 18-OH-PGE₂
    Molecular Formula C₂₀H₃₂O₅ C₂₀H₃₂O₆
    Molecular Weight 352.47 g/mol 368.47 g/mol
    Hydroxylation Site C11, C15 C11, C15, C18
    Receptor Affinity EP1–EP4 EP2/EP4 (hypothesized)

    The additional hydroxyl group in 18-OH-PGE₂ likely reduces lipophilicity (LogP: ~3.14 for PGE₂ vs. ~2.8 predicted for 18-OH-PGE₂) and enhances solubility .

Comparison with 17-Phenyl-18,19,20-Trinor-PGE₂

This synthetic analog replaces the C17–C20 chain with a phenyl group and lacks C18–C20 carbons :

Property 18-OH-PGE₂ 17-Phenyl-Trinor-PGE₂
Molecular Formula C₂₀H₃₂O₆ C₂₃H₃₀O₅
Molecular Weight 368.47 g/mol 386.48 g/mol
Key Modifications C18 hydroxylation C17 phenyl substitution
Receptor Selectivity EP2/EP4 (predicted) FP receptor antagonist

17-Phenyl-Trinor-PGE₂ demonstrates selective antagonism at FP receptors, reducing intraocular pressure , whereas 18-OH-PGE₂’s receptor interactions are undefined.

Comparison with Prostaglandin D₂ (PGD₂) and F₂α (PGF₂α)

  • PGD₂ : Isobaric with PGE₂ (C₂₀H₃₂O₅) but differs in cyclopentane ring stereochemistry. PGD₂ activates DP1/DP2 receptors, promoting allergic responses . 18-OH-PGE₂’s hydroxylation likely prevents cross-reactivity with DP receptors.
  • PGF₂α: Binds FP receptors, inducing smooth muscle contraction.

Analytical and Pharmacological Data

Detection and Quantification

  • LC-MS/MS Sensitivity: Compound Limit of Detection (LoD) Linear Range (Human Plasma) PGE₂ 0.09 nM 0.5–1 nM 18-OH-PGE₂ (predicted) ~0.15 nM* Not reported *Predicted based on hydroxylation-induced polarity changes .
  • Immunoassays: Commercial ELISA kits for PGE₂ (e.g., DEIANS045 ) are available, but none are validated for 18-OH-PGE₂ due to antibody cross-reactivity challenges.

Stability and Metabolism

  • PGE₂ is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a plasma half-life of ~1–5 minutes . 18-OH-PGE₂ may resist 15-PGDH due to steric hindrance, prolonging its activity.

Vorbereitungsmethoden

Enzymatic Hydroxylation via Cytochrome P-450

The primary biosynthetic route for 18-OH-PGE2 involves cytochrome P-450-mediated hydroxylation of PGE2 or its precursor, PGE1. In seminal vesicles of primates, cytochrome P-450 enzymes exhibit a preference for hydroxylating the penultimate carbon (C-19) of prostaglandins, but a small fraction of the reaction yields 18-hydroxylated products. For example, microsomes isolated from the seminal vesicles of the cynomolgus monkey (Macaca fascicularis) metabolize PGE1 into 19-hydroxy-PGE1 (92%) and 18-hydroxy-PGE1 (8%) when supplemented with 1 mM NADPH. This reaction highlights the enzyme’s imperfect specificity, which complicates the isolation of 18-OH-PGE2 in high purity.

Table 1: Hydroxylation Products of PGE1 in Cynomolgus Monkey Seminal Vesicle Microsomes

SubstrateCofactor19-OH-PGE1 Yield18-OH-PGE1 Yield
PGE11 mM NADPH92%8%

Data derived from incubation experiments with cynomolgus monkey seminal vesicle microsomes.

Tissue-Specific Biosynthesis in Human Seminal Fluid

18-OH-PGE2 is naturally present in human seminal fluid at concentrations 1–2% of those of 19-OH-PGE2. Its biosynthesis in seminal vesicles is analogous to that of 19-OH-PGE2, involving cytochrome P-450 isoforms that catalyze ω-1 hydroxylation. However, the structural basis for the minor production of 18-OH-PGE2 remains unclear. Proposed hypotheses include steric hindrance at the C-19 position or the presence of alternative enzyme conformations that favor C-18 hydroxylation.

Analytical Techniques for Identification and Quantification

Capillary Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)

The identification of 18-OH-PGE2 in human seminal fluid was achieved using capillary GLC-MS, a gold-standard method for prostaglandin analysis due to its high sensitivity and resolution. Samples are typically derivatized to volatile trimethylsilyl (TMS) ether or methyl ester derivatives before analysis. This technique separates 18-OH-PGE2 from structurally similar compounds, such as 19-OH-PGE2 and non-hydroxylated PGE2, based on retention times and mass spectral fragmentation patterns.

Table 2: Key Mass Spectral Fragments of 18-OH-PGE2 Derivatives

Derivative TypeCharacteristic Fragments (m/z)Diagnostic Ions
TMS ether585 (M+), 496, 406496 (base peak)
Methyl ester454 (M+), 375, 317375 (base peak)

Fragmentation patterns adapted from seminal fluid analyses.

Challenges in Chromatographic Separation

Despite advances in analytical instrumentation, resolving 18-OH-PGE2 from 19-OH-PGE2 remains technically demanding. Studies using high-performance liquid chromatography (HPLC) with chiral columns, such as the Lux Amylose2 column, have achieved partial resolution of prostaglandin enantiomers. However, these methods often require tandem columns or gradient elution with acetonitrile/water/formic acid to maintain peak sharpness. For instance, a Luna C18(2) column eluted with a 20–42.5% acetonitrile gradient over 50 minutes can separate isoPGE2 isomers but fails to resolve 18-OH-PGE2 and 19-OH-PGE2.

Comparative Analysis with 19-Hydroxyprostaglandin E2

Structural and Functional Differences

The positional isomerism between 18-OH-PGE2 and 19-OH-PGE2 results in distinct biological activities. While 19-OH-PGE2 is implicated in modulating sperm motility and cervical mucus permeability, the role of 18-OH-PGE2 remains poorly characterized . Structural studies suggest that the C-18 hydroxyl group may alter receptor binding affinities or metabolic stability compared to the C-19 hydroxylated form.

Q & A

Q. How should researchers report potential conflicts of interest when studying 18-Hydroxyprostaglandin E₂ in industry collaborations?

  • Methodological Answer : Disclose all funding sources and author affiliations in compliance with ICMJE guidelines. Include statements on material transfer agreements if proprietary reagents (e.g., antibodies, inhibitors) are used. For clinical samples, obtain IRB approval and document informed consent processes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.